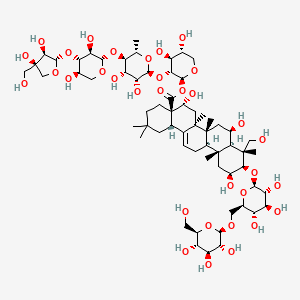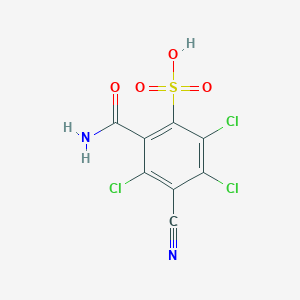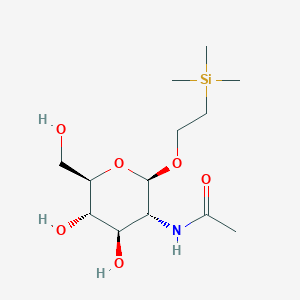
Magnesium;2,4-dichloro-1-ethylbenzene;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium;2,4-dichloro-1-ethylbenzene;bromide is a complex organometallic compound that combines magnesium with a substituted benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium;2,4-dichloro-1-ethylbenzene;bromide typically involves the reaction of 2,4-dichloro-1-ethylbenzene with magnesium in the presence of a brominating agent. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the organometallic compound. The general reaction scheme is as follows:
2,4-dichloro-1-ethylbenzene+Mg+Br2→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The use of solvents such as tetrahydrofuran (THF) can facilitate the reaction by stabilizing the intermediate complexes.
化学反応の分析
Types of Reactions
Magnesium;2,4-dichloro-1-ethylbenzene;bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the magnesium center.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include hydroxide ions, amines, and alkoxides.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can oxidize the compound.
Reducing Agents: Lithium aluminum hydride or sodium borohydride can reduce the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 2,4-dichloro-1-ethylphenol.
科学的研究の応用
Magnesium;2,4-dichloro-1-ethylbenzene;bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound can act as a catalyst in various chemical reactions.
Material Science: It is used in the development of new materials with unique properties.
Pharmaceuticals: The compound is explored for its potential use in drug development and medicinal chemistry.
作用機序
The mechanism by which Magnesium;2,4-dichloro-1-ethylbenzene;bromide exerts its effects involves the interaction of the magnesium center with various substrates The magnesium ion can coordinate with electron-rich sites on the substrate, facilitating chemical transformations
類似化合物との比較
Similar Compounds
- Magnesium;2,4-dichlorobenzene;bromide
- Magnesium;2,4-dichloro-1-methylbenzene;bromide
- Magnesium;2,4-dichloro-1-propylbenzene;bromide
Uniqueness
Magnesium;2,4-dichloro-1-ethylbenzene;bromide is unique due to the presence of the ethyl group, which can influence the reactivity and steric properties of the compound. This makes it distinct from other similar compounds that may have different alkyl substituents.
特性
分子式 |
C8H7BrCl2Mg |
|---|---|
分子量 |
278.25 g/mol |
IUPAC名 |
magnesium;2,4-dichloro-1-ethylbenzene;bromide |
InChI |
InChI=1S/C8H7Cl2.BrH.Mg/c1-2-6-3-4-7(9)5-8(6)10;;/h3-5H,1-2H2;1H;/q-1;;+2/p-1 |
InChIキー |
SVWLYRYNLIVIHP-UHFFFAOYSA-M |
正規SMILES |
[CH2-]CC1=C(C=C(C=C1)Cl)Cl.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13444500.png)
![methyl (E,3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13444506.png)
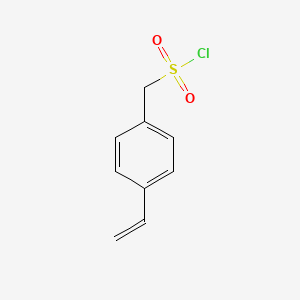
![2-[bromo(difluoro)methyl]-6-methoxy-1H-benzimidazole](/img/structure/B13444520.png)

![6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13444536.png)
![N-(5-bromopyridin-2-yl)-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B13444540.png)
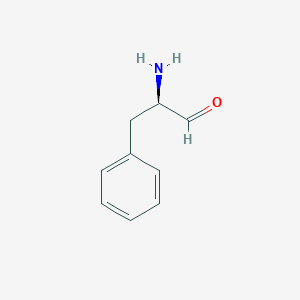

![(2R)-2-[(1R)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-2-oxoethyl]-5-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylate](/img/structure/B13444568.png)
![(1R,5R)-2-Acetate-4,6,6-trimethyl-bicyclo[3.1.1]hept-3-en-2-ol (Mixture of Isomers)](/img/structure/B13444576.png)
